molecular formula C20H19N5O2S2 B11442510 N-(4-methoxyphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide

N-(4-methoxyphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide

Cat. No.: B11442510
M. Wt: 425.5 g/mol
InChI Key: FFHHABQLSLXLCU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a thia-tetraazatetracyclohexadeca framework. It has been studied for its potential therapeutic properties, particularly in the treatment of certain types of cancer .

Chemical Reactions Analysis

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent, particularly in the treatment of triple-negative breast cancer . Its ability to inhibit specific molecular targets, such as EGFR and VEGFR-2, makes it a valuable compound for drug development .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of EGFR and VEGFR-2, which are involved in the progression of certain types of cancer . By binding to these receptors, the compound can disrupt signaling pathways that promote cancer cell growth and survival . This makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C20H19N5O2S2

Molecular Weight

425.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl)acetamide

InChI

InChI=1S/C20H19N5O2S2/c1-27-13-8-6-12(7-9-13)22-16(26)10-28-20-24-23-18-17-14-4-2-3-5-15(14)29-19(17)21-11-25(18)20/h6-9,11H,2-5,10H2,1H3,(H,22,26)

InChI Key

FFHHABQLSLXLCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=NC4=C3C5=C(S4)CCCC5

Origin of Product

United States

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